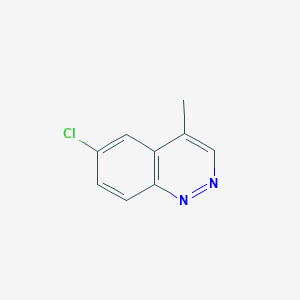

6-Chloro-4-methylcinnoline

Description

Contextualization of Cinnoline (B1195905) Heterocycles in Organic Synthesis and Advanced Materials

Cinnoline, also known as 1,2-diazanaphthalene, is a structural isomer of other significant heterocycles like quinoxaline, phthalazine (B143731), and quinazoline. wikipedia.org Its unique arrangement of two adjacent nitrogen atoms within a fused six-membered ring system imparts distinct electronic and chemical properties. ijariie.com This has made cinnoline and its derivatives valuable building blocks in organic synthesis, enabling the construction of more complex molecular architectures. ijper.orgijariit.com The development of efficient synthetic methods for cinnoline derivatives is an active area of research. researchgate.net

Beyond their role as synthetic intermediates, cinnoline-based compounds have shown potential in the realm of advanced materials. Their aromatic and heteroatomic nature can give rise to interesting photophysical properties, suggesting applications in dyes and luminescent materials. researchgate.net

Overview of the Cinnoline Scaffold in Chemical Research

The cinnoline ring system was first synthesized by Richter in 1883. innovativejournal.in Since its discovery, a vast number of substituted cinnolines have been prepared and investigated. The presence of the nitrogen atoms and the benzene (B151609) ring allows for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. pnrjournal.com

The reactivity and properties of a cinnoline derivative are highly dependent on the nature and position of its substituents. For instance, the introduction of different functional groups can modulate the electron density of the ring system, influencing its reactivity and potential applications. ijariit.com The study of substituted cinnolines continues to be a vibrant area of chemical research, with new synthetic methodologies and applications being continuously explored. ijariie.comacs.org

Specific Focus on 6-Chloro-4-methylcinnoline within the Cinnoline Derivative Family

Within the large family of cinnoline derivatives, 6-Chloro-4-methylcinnoline stands as a specific example for detailed chemical study. Its structure incorporates a chloro group at the 6-position and a methyl group at the 4-position of the cinnoline core. These substitutions are expected to influence the molecule's chemical behavior and physical properties. The chloro substituent, being an electron-withdrawing group, and the methyl group, an electron-donating group, create a unique electronic profile within the molecule.

The synthesis of 6-Chloro-4-methylcinnoline has been documented in the chemical literature, with one method involving the ring closure of a diazotized o-isopropenylaniline. dur.ac.uk This specific derivative serves as a valuable case study for understanding the fundamental chemistry of substituted cinnolines.

Chemical and Physical Properties of 6-Chloro-4-methylcinnoline

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ chemsrc.com |

| Melting Point | 136-137 °C rsc.org |

This table is interactive and allows for sorting and filtering of the data.

Spectroscopic Data

A study involving the synthesis of various 3-(piperazin-1-yl)cinnolines reported the use of 6-Chloro-4-methylcinnoline as a starting material. The ¹H-NMR spectrum of a related derivative, 3-(4-Benzylpiperazin-1-yl)-6-chloro-4-methylcinnoline, showed a singlet for the methyl protons at δ 2.53 ppm. mdpi.com This provides an indication of the chemical environment of the methyl group in a similarly substituted cinnoline ring.

Synthesis and Reactivity

The synthesis of 6-chloro-4-methylcinnoline can be achieved through the treatment of the corresponding crude cinnoline with benzene and purification via chromatography. rsc.org The starting material for this process can be derived from the dehydration of the corresponding carbinol, which is formed from an o-amino-acetophenone or methyl anthranilate via a Grignard reaction. dur.ac.uk

The reactivity of the methyl group in 4-methylcinnolines has been a subject of investigation. dur.ac.uk The presence of the chloro group at the 6-position in 6-Chloro-4-methylcinnoline can influence the reactivity of both the methyl group and the aromatic rings through its electronic effects.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLHVOXFQTVOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582964 | |

| Record name | 6-Chloro-4-methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-39-8 | |

| Record name | 6-Chloro-4-methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 4 Methylcinnoline and Analogous Cinnoline Derivatives

Classical Approaches to Cinnoline (B1195905) Ring Formation

The foundational methods for constructing the cinnoline ring system often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These classical syntheses, while established, sometimes require harsh reaction conditions or involve the use of potentially unstable intermediates.

Richter Cinnoline Synthesis and Modern Adaptations

The Richter cinnoline synthesis, first reported in 1883, traditionally involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes intramolecular cyclization to form a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgpnrjournal.com This intermediate can be subsequently decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org For the synthesis of a 6-chloro-4-methylcinnoline precursor, a plausible starting material would be 2-amino-5-chlorophenylpropiolic acid.

Modern adaptations of the Richter synthesis have expanded its scope and utility. For instance, the reaction has been modified to produce 4-halocinnolines directly from o-ethynylarenediazonium salts. researchgate.net This is particularly relevant for the synthesis of compounds like 6-chloro-4-methylcinnoline. The thermal cyclization of 2-alkynylbenzenediazonium salts has been investigated, with a proposed mechanism suggesting the formation of 4-chlorocinnolines as key intermediates, which may then hydrolyze to the corresponding 4-hydroxycinnolines. By carefully controlling the reaction conditions, the 4-halo-substituted products can be isolated.

A general representation of a modern Richter synthesis for a 4-halocinnoline is depicted below:

| Starting Material | Reagents | Key Intermediate | Product |

| Substituted o-aminophenylacetylene | 1. NaNO₂, H⁺ 2. CuX (X = Cl, Br) | o-Ethynylarenediazonium salt | 4-Halocinnoline |

Widman–Stoermer Synthesis and its Mechanistic Variations

The Widman–Stoermer synthesis provides a direct route to cinnolines through the diazotization of o-aminostyrenes. wikipedia.orgcolab.ws The presence of an electron-donating group, such as a methyl group at the α-position of the vinyl substituent, is known to facilitate the cyclization process. colab.ws This makes the Widman–Stoermer reaction a suitable choice for the synthesis of 4-methylcinnoline (B75869) derivatives.

To synthesize 6-chloro-4-methylcinnoline via this method, a potential starting material would be 2-amino-5-chloro-α-methylstyrene. The reaction proceeds by treating this substrate with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid. The proposed mechanism involves the formation of a diazonium salt, which then undergoes an intramolecular electrophilic attack by the diazonium group onto the vinyl double bond, followed by aromatization to yield the cinnoline ring.

Mechanistic variations of the Widman–Stoermer synthesis have been explored. For example, the reaction has been successfully applied to the synthesis of cinnolinecarbaldehydes from functionalized 2-phenylbut-2-enes. rsc.org This demonstrates the versatility of the reaction in accommodating various substituents on the vinyl group.

Borsche Cinnoline Synthesis and Related Annulation Reactions

The Borsche cinnoline synthesis involves the cyclization of arylhydrazones derived from α-keto acids or α-keto esters. A common variation of this method, the Borsche-Koelsch synthesis, utilizes arylhydrazones of α-substituted ketones. For the preparation of a precursor to 6-chloro-4-methylcinnoline, one could envision the use of a (4-chlorophenyl)hydrazone of an appropriate keto compound.

For instance, the cyclization of phenylhydrazonocarbethoxyacetones under microwave irradiation using polyphosphoric acid as a condensing agent has been reported for the synthesis of 3-carbethoxy-6-substituted-4-methylcinnolines, including 6-chloro derivatives. pnrjournal.com This approach highlights a modern adaptation of the classical Borsche synthesis, employing microwave technology to potentially enhance reaction rates and yields.

The general scheme for this type of Borsche synthesis is as follows:

| Arylhydrazine | Carbonyl Compound | Condensing Agent | Product |

| 4-Chlorophenylhydrazine | Ethyl acetoacetate | Polyphosphoric Acid (PPA) | 3-Carbethoxy-6-chloro-4-methylcinnoline |

Contemporary Catalytic Strategies for Cinnoline Synthesis

In recent years, the development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, including cinnolines. These contemporary strategies often offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical methods.

Metal-Catalyzed C-C and C-N Bond Formation Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures. While specific examples for the direct synthesis of 6-chloro-4-methylcinnoline are not abundant in the literature, analogous reactions for related nitrogen-containing heterocycles such as quinolines and quinazolines are well-documented. nih.govfrontiersin.org These reactions often employ palladium or copper catalysts to facilitate key C-C and C-N bond-forming steps. nih.gov

A plausible strategy for the synthesis of 6-chloro-4-methylcinnoline using a metal-catalyzed approach could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) to construct a key precursor, followed by a subsequent cyclization step. For instance, a suitably substituted o-haloaniline could be coupled with a vinyl partner containing the methyl group, followed by diazotization and cyclization.

Copper-catalyzed dehydrogenative cyclization reactions represent a significant advancement in the synthesis of N-heterocycles, offering an atom-economical and environmentally benign alternative to classical methods. These reactions typically involve the formation of C-N or C-C bonds through the direct coupling of C-H bonds, often using molecular oxygen as a green oxidant.

While the direct synthesis of 6-chloro-4-methylcinnoline via this method is not explicitly detailed, the synthesis of various substituted quinolines through copper-catalyzed domino reactions provides a strong precedent. rsc.org For example, an efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction has been described for the conversion of ortho-acylanilines and alkenyl iodides into multisubstituted quinolines. nih.gov

A hypothetical copper-catalyzed dehydrogenative approach to a substituted cinnoline might involve the intramolecular cyclization of a suitably substituted hydrazone. The copper catalyst would facilitate the oxidative C-H/N-H annulation to form the cinnoline ring.

A representative scheme for a copper-catalyzed synthesis of a related heterocycle is shown below:

| Starting Material 1 | Starting Material 2 | Catalyst | Product |

| o-Acylaniline | Alkenyl iodide | Copper salt | Substituted quinoline |

This approach underscores the potential of modern catalytic methods to provide efficient and sustainable routes to complex heterocyclic molecules like 6-chloro-4-methylcinnoline.

Cross-Dehydrogenative Coupling (CDC) Methods

Cross-dehydrogenative coupling (CDC) represents a highly efficient and sustainable strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. nih.gov This approach avoids pre-functionalized starting materials, generating water as the primary byproduct. nih.gov In the synthesis of N-heterocycles, CDC methods, often catalyzed by copper or other transition metals, have proven to be particularly valuable. researchgate.netrsc.org

The application of CDC to the synthesis of the cinnoline core can be envisioned through the coupling of a substituted aniline (B41778) or hydrazine (B178648) derivative with a suitable partner that can form the pyridazine (B1198779) ring. For example, copper-catalyzed CDC reactions have been successfully employed for the direct functionalization of N-heterocycles. researchgate.netrsc.org Rhodium-catalyzed dehydrogenative C-H/N-H functionalization has also been developed to construct fused cinnoline systems by reacting N-phenyl phthalazine (B143731) or indazole with alkynes. rsc.org

While a direct CDC synthesis of 6-Chloro-4-methylcinnoline is not explicitly reported, the principles of this methodology suggest a plausible route. This could involve the oxidative coupling of a suitably substituted arylhydrazine with a three-carbon component.

Table 2: Examples of Cross-Dehydrogenative Coupling Reactions in Heterocyclic Chemistry

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Copper(I) | Indoles | Furans | Indole-furan biaryls | semanticscholar.org |

| Rhodium(III) | N-Phenyl phthalazine | Alkynes | Phthalazino[2,3-a]cinnolines | rsc.org |

| Copper(II) | N-Arylglycine esters | Imidazo[1,2-a]pyridines | α-Substituted α-amino acid esters | researchgate.net |

This table showcases examples of CDC reactions for the synthesis of various heterocyclic compounds, illustrating the potential of this method for cinnoline synthesis.

Intramolecular Cyclization Pathways to Cinnoline Systems

Intramolecular cyclization is a common and effective strategy for the synthesis of cinnolines, involving the formation of the heterocyclic ring from a single precursor molecule containing all the necessary atoms.

Cyclization of Arenediazonium Salts and Arylhydrazones

The cyclization of arenediazonium salts is a classical and widely used method for the synthesis of cinnolines. This approach, often referred to as the Richter synthesis, typically involves the diazotization of an o-alkenyl or o-alkynyl aniline derivative, followed by intramolecular cyclization.

Arylhydrazones also serve as versatile precursors for cinnoline synthesis. The intramolecular cyclization of arylhydrazones can be promoted by various reagents, including acids and transition metal catalysts. For instance, substituted 4-amino cinnoline 3-carboxamides can be obtained through the intramolecular cyclization of a hydrazone, which is formed by coupling a diazotized aniline with cyanoacetamide. researchgate.net

Reductive Cyclization Strategies for Cinnoline Derivatives

Reductive cyclization offers a powerful method for the synthesis of N-heterocycles, including cinnolines and quinolines, from nitroaryl precursors. researchgate.netorganic-chemistry.org This strategy involves the reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization with another functional group within the same molecule.

A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. This reaction proceeds through the in situ formation of a 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, cyclization, and aromatization. nih.govrsc.org This methodology highlights the potential for synthesizing substituted cinnolines, including those with chloro-substituents, from readily available nitro compounds. nih.gov

Table 3: Reductive Cyclization for the Synthesis of Heterocycles

| Starting Material | Reducing Agent / Conditions | Product Type | Reference |

| 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O in EtOH/H₂O | Cinnolines | nih.govrsc.org |

| 4-(o-Nitroaryl)-substituted 3-acyl-4,5-dihydrofurans | Reductive system | Quinolines | researchgate.net |

| 2'-Nitroaryl-Δ²-isoxazolines | Iron or Sodium dithionite | 2-Arylquinolines | organic-chemistry.org |

This table provides examples of reductive cyclization methods for the synthesis of various N-heterocyclic compounds.

Polyphosphoric Acid (PPA)-Mediated Cyclizations

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent for various cyclization reactions. nih.gov In the context of cinnoline synthesis, PPA is particularly effective in promoting the intramolecular cyclization of arylhydrazones.

This method has been successfully applied to the synthesis of 3-substituted-6-chloro-4-methylcinnoline derivatives. The synthesis starts with the preparation of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, which then undergo intramolecular cyclization mediated by PPA to yield the desired cinnoline products. This approach allows for the introduction of various substituents at the 3-position of the cinnoline ring.

PPA has also been utilized in the cyclization of phenylhydrazonocarbethoxyacetones under microwave irradiation to produce 3-carbethoxy-6-substituted-4-methylcinnolines. semanticscholar.org

Directed Synthesis of 6-Chloro-4-methylcinnoline

The most direct and specific synthesis of 6-Chloro-4-methylcinnoline reported in the literature involves the ring closure of a diazotized o-isopropenylaniline. This method provides a clear and targeted route to the desired compound.

The key precursor for this synthesis is 4-chloro-2-isopropenylaniline. This intermediate is prepared from 2-amino-5-chloroacetophenone. The synthesis proceeds via the following steps:

Grignard Reaction: 2-Amino-5-chloroacetophenone is reacted with a methylmagnesium halide (Grignard reagent) to form the corresponding tertiary alcohol, 2-(4-chloro-2-aminophenyl)propan-2-ol.

Dehydration: The resulting carbinol is dehydrated to yield 4-chloro-2-isopropenylaniline.

Diazotization and Cyclization: The 4-chloro-2-isopropenylaniline is then diazotized using a nitrite source (e.g., sodium nitrite) in an acidic medium. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the stable 6-Chloro-4-methylcinnoline.

This directed synthesis ensures the specific placement of the chloro and methyl groups on the cinnoline ring system.

Specific Synthetic Routes for 6-Chloro-4-methylcinnoline

The synthesis of 6-chloro-4-methylcinnoline can be achieved through the Widman-Stoermer reaction, a classical method for forming the cinnoline ring. colab.wswikipedia.org This approach involves the diazotization and subsequent intramolecular cyclization of a substituted o-vinylaniline derivative. colab.ws In the case of 6-chloro-4-methylcinnoline, the key precursor is 2-(4-chloro-2-aminophenyl)propene. dur.ac.ukrsc.org

Table 1: Synthetic Route for 6-Chloro-4-methylcinnoline

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 4-Chloro-2-aminoacetophenone | Methylmagnesium iodide (Grignard reagent), followed by hydrolysis | 1-(4-Chloro-2-aminophenyl)-1-methylethanol | Grignard Reaction |

| 2 | 1-(4-Chloro-2-aminophenyl)-1-methylethanol | Dehydrating agent (e.g., Acetic Anhydride) | 2-(4-Chloro-2-aminophenyl)propene | Dehydration |

| 3 | 2-(4-Chloro-2-aminophenyl)propene | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 6-Chloro-4-methylcinnoline | Diazotization/Cyclization (Widman-Stoermer) |

Precursor Design and Chemical Transformations for Halogenated and Methylated Cinnoline Scaffolds

The successful synthesis of halogenated and methylated cinnolines like 6-chloro-4-methylcinnoline hinges on the strategic design and preparation of a key precursor: a suitably substituted o-vinylaniline. colab.ws The core of this strategy involves beginning with an aniline derivative that already contains the desired halogen substituent at the correct position on the benzene ring.

For the synthesis of 6-chloro-4-methylcinnoline, the precursor design starts with 4-chloro-2-aminoacetophenone. dur.ac.uk This starting material contains the necessary chlorine atom at the para-position relative to the amino group, which will ultimately become the 6-position in the cinnoline ring. The acetyl group at the ortho-position serves as a handle for constructing the C4-methyl substituted pyridazine ring.

The key chemical transformations to convert this precursor into the final cinnoline scaffold are as follows:

Formation of a Tertiary Carbinol: The first major transformation is the reaction of the ortho-acetyl group with a Grignard reagent, specifically methylmagnesium iodide. This nucleophilic addition to the ketone carbonyl group converts the acetyl moiety into a 1-hydroxy-1-methylethyl (B12665419) group, yielding the intermediate 1-(4-chloro-2-aminophenyl)-1-methylethanol. dur.ac.uk

Dehydration to an Alkene: The tertiary carbinol intermediate is then subjected to dehydration. This acid-catalyzed elimination of water creates a double bond, transforming the 1-hydroxy-1-methylethyl group into an isopropenyl group (-C(CH₃)=CH₂). This step is crucial as it forms the vinyl substituent required for the subsequent cyclization, resulting in the key intermediate, 2-(4-chloro-2-aminophenyl)propene. dur.ac.uk

Diazotization and Intramolecular Cyclization (Widman-Stoermer Reaction): The final and defining transformation is the diazotization of the primary amino group on the benzene ring using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). wikipedia.org The resulting diazonium salt is unstable and readily undergoes an intramolecular electrophilic attack by the diazonium group onto the adjacent isopropenyl double bond. This cyclization reaction forms the N1-N2 and N2-C3 bonds of the pyridazine ring, and subsequent aromatization yields the stable 6-chloro-4-methylcinnoline heterocycle. colab.wsdur.ac.uk The presence of an electron-donating methyl group on the vinyl substituent generally facilitates this cyclization process. colab.ws

Table 2: Key Chemical Transformations in Halogenated and Methylated Cinnoline Synthesis

| Transformation | Precursor Functional Group | Reagents/Conditions | Resulting Functional Group | Purpose |

| Grignard Reaction | o-Acetyl (-COCH₃) | CH₃MgI, Ether, Hydrolysis | 1-Hydroxy-1-methylethyl | Introduce the carbon atoms for the C4-methyl and C3 positions. |

| Dehydration | 1-Hydroxy-1-methylethyl | Acid catalyst (e.g., Acetic Anhydride), Heat | Isopropenyl (-C(CH₃)=CH₂) | Create the vinyl group necessary for cyclization. |

| Diazotization/Cyclization | o-Amino (-NH₂) and Isopropenyl | NaNO₂, HCl, Cold | Cinnoline ring formation | Form the pyridazine ring of the cinnoline scaffold. |

Spectroscopic Characterization Methodologies for Cinnoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectra of cinnoline (B1195905) derivatives, the chemical shifts (δ) of the protons are indicative of their position on the heterocyclic ring system and the nature of any substituents. mdpi.comnih.gov

For instance, in 6-Chloro-4-methylcinnoline, a characteristic singlet peak for the methyl protons (CH₃) is observed in the upfield region of the spectrum, typically between δ 2.50 and 2.95 ppm. mdpi.comnih.gov The aromatic protons on the cinnoline ring system resonate in the downfield region, generally between δ 6.78 and 8.69 ppm, with their specific shifts and coupling patterns providing crucial information about their relative positions. nih.gov For example, a study on various 3-(piperazin-1-yl)cinnolines showed that the methyl protons at position 4 consistently appear as a singlet in the δ 2.50–2.95 ppm range. mdpi.com

The following table summarizes representative ¹H NMR data for a related cinnoline derivative:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.95 | s | - |

| Ar-H | 6.78-6.97 | m | - |

| Ar-H | 7.02 | d | 7.9 |

| Ar-H | 7.26-7.33 | m | - |

| Ar-H | 7.46-7.58 | m | - |

| Ar-H | 7.67 | d | 7.2 |

| H-8 | 8.30-8.36 | m | - |

| Data for 6-Chloro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline in CDCl₃ nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In the ¹³C NMR spectra of cinnoline derivatives, the chemical shifts of the carbon atoms reveal their hybridization and electronic environment.

For substituted cinnolines like 6-Chloro-4-methylcinnoline, the methyl carbon (CH₃) typically resonates in the upfield region, between δ 12.6 and 17.7 ppm. nih.gov This upfield shift is characteristic of an sp³-hybridized carbon attached to an aromatic system. The aromatic carbons of the cinnoline ring and any attached phenyl groups appear in the downfield region, generally from δ 105.5 to 164.6 ppm. nih.gov The specific chemical shifts within this range help to assign each carbon to its position in the molecule. For example, a study of various cinnoline derivatives reported the methyl carbon signal appearing between δ 12.6-17.7 ppm, which is indicative of the cyclized product. nih.gov

A representative ¹³C NMR data set for a related cinnoline derivative is presented below:

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | 17.7 |

| C-2'/C-6' | 49.5 |

| C-3'/C-5' | 50.7 |

| Aromatic C-H | 116.2, 119.9, 127.3, 129.1, 130.2, 132.5 |

| Quaternary Aromatic C | 124.6, 128.5, 131.5, 149.1, 151.3, 160.7 |

| Data for 6-Chloro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline in CDCl₃ nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu In the context of 6-Chloro-4-methylcinnoline, the IR spectrum would exhibit specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorptions for a compound like 6-Chloro-4-methylcinnoline would include:

C-H stretching vibrations for the methyl group and the aromatic ring, typically appearing in the region of 3100-2850 cm⁻¹. nih.govimpactfactor.org

C=C and C=N stretching vibrations within the aromatic cinnoline ring system, which are expected in the 1650-1450 cm⁻¹ region. nih.govchemijournal.com

C-Cl stretching vibration , which would be indicative of the chloro substituent, generally found in the fingerprint region below 800 cm⁻¹. chemijournal.com

CH₃ bending vibrations , which would further confirm the presence of the methyl group, typically seen around 1450 and 1375 cm⁻¹.

The following table provides a summary of characteristic IR absorption bands for functional groups found in cinnoline derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (in CH₃) | Stretch | 2960-2850 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C=N (in ring) | Stretch | 1650-1550 |

| C-Cl | Stretch | 800-600 |

| CH₃ | Bend | ~1450 and ~1375 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.net For 6-Chloro-4-methylcinnoline, mass spectrometry would provide the exact molecular weight, confirming its elemental composition.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of 6-Chloro-4-methylcinnoline would be formed. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with two peaks separated by two mass units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl).

The fragmentation of cinnoline derivatives under electron impact often involves the loss of a nitrogen molecule (N₂). thieme-connect.deljmu.ac.uk Further fragmentation could involve the loss of the methyl group or the chlorine atom, leading to a series of fragment ions that can be used to piece together the structure of the original molecule. For some substituted cinnolines, the loss of N₂ is a prominent feature in their mass spectra. ljmu.ac.uk

A hypothetical fragmentation pattern for 6-Chloro-4-methylcinnoline is outlined in the table below:

| Ion | m/z (for ³⁵Cl) | Possible Loss |

| [M]⁺ | 178 | - |

| [M+2]⁺ | 180 | - |

| [M-N₂]⁺ | 150 | N₂ |

| [M-CH₃]⁺ | 163 | CH₃ |

| [M-Cl]⁺ | 143 | Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of cinnoline and its derivatives typically shows several absorption maxima in the range of 200–380 nm. thieme-connect.de These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the cinnoline ring. nih.govthieme-connect.de For 6-Chloro-4-methylcinnoline, the chloro and methyl groups would act as auxochromes, potentially causing shifts in the absorption maxima compared to the parent cinnoline molecule.

| Solvent | λmax (nm) | Transition Type |

| Ethanol | ~220, ~310, ~320 | π → π |

| Cyclohexane | ~210, ~310, ~320 | π → π |

| Methanol | ~220, ~310, ~320 | π → π* |

| Typical UV-Vis absorption ranges for cinnoline derivatives. thieme-connect.de |

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystallographic studies on various cinnoline derivatives have revealed important structural features, such as the planarity of the fused ring system and the influence of substituents on the crystal packing. growingscience.comiucr.orgcsic.es For instance, in a related dihydrocinnoline (B15445986) derivative, the pyridazine (B1198779) and dimedone rings were found not to be coplanar. growingscience.com The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, provide a complete and unambiguous picture of the molecule's solid-state structure.

The following table presents an example of crystallographic data for a cinnoline derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.921(2) |

| b (Å) | 11.566(4) |

| c (Å) | 16.986(6) |

| β (°) | 107.338(5) |

| Volume (ų) | 1485.5(8) |

| Z | 4 |

| Crystal data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one. growingscience.com |

Determination of Molecular Conformation and Configuration

The precise three-dimensional arrangement of atoms (conformation) and their spatial orientation (configuration) in cinnoline derivatives are primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy: This is a powerful tool for determining the molecular structure of cinnolines in solution. researchgate.netthepharmajournal.comwisdomlib.org Detailed analyses of 1H, 13C, and 15N NMR spectra, including two-dimensional techniques like COSY, HSQC, HMBC, and NOE difference experiments, allow for the unambiguous assignment of all proton, carbon, and nitrogen resonances. holzer-group.at For instance, in substituted 4-hydroxycinnolines, the proton at the C3 position appears as a distinct singlet, while the C5 proton is typically the most downfield aromatic signal. rsc.org The configuration of substituents can also be confirmed; for example, an 1H NMR NOESY experiment was used to prove the substitution of a bromine atom at the C4 position of a cinnoline ring. beilstein-journals.org In the case of 6-Chloro-4-methylcinnoline derivatives, specific proton and carbon chemical shifts provide definitive structural confirmation. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of molecular conformation and configuration in the solid state. growingscience.com This technique has been used to unambiguously establish the structure of various cinnoline derivatives, revealing precise bond lengths, bond angles, and the planarity of the heterocyclic ring system. growingscience.comrsc.org For example, the structure of 4-methylcinnoline (B75869) has been determined by X-ray crystallography. thieme-connect.de Studies on related chlorinated cinnolines, such as the hydrochloride of a 7-chloro-4-iminecinnoline analog, have detailed the molecular geometry, including the formation of strong intramolecular hydrogen bonds. researchgate.net

Computational Studies: Theoretical calculations, such as those using the Hartree-Fock (HF) method or Density Functional Theory (DFT), complement experimental data. ajchem-a.comresearchgate.net These methods are used to optimize the ground-state geometries of cinnoline molecules, calculating parameters like bond lengths and dihedral angles. ajchem-a.comajchem-a.com For a series of 4-substituted cinnolines, calculations showed a dihedral angle of 180° between the substituent and the cinnoline ring, indicating co-planarity essential for electron delocalization. ajchem-a.comajchem-a.com

The following table summarizes key spectroscopic data used for the structural elucidation of a 6-Chloro-4-methylcinnoline derivative.

Table 1: Selected NMR Data for 3-(4-Benzylpiperazin-1-yl)-6-chloro-4-methylcinnoline (9c) Data sourced from Molecules 2012, 17(1), 873-883. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.53 | CH₃ |

| ¹H | 2.69 | Piperazine (B1678402) H |

| ¹H | 3.43 | Piperazine H |

| ¹H | 3.59 | Benzyl CH₂ |

| ¹H | 7.27-7.44 | Aromatic H |

| ¹³C | 15.6 | CH₃ |

| ¹³C | 49.3 | Piperazine C |

| ¹³C | 52.8 | Piperazine C |

| ¹³C | 62.8 | Benzyl CH₂ |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice and the non-covalent forces governing this packing are critical for understanding the physical properties of a solid. X-ray crystallography is the principal technique for investigating these features. rsc.org

In the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, both intra- and intermolecular hydrogen bonds were observed, which, along with other weak interactions, influence the molecular conformation and crystal packing. growingscience.comgrowingscience.com Similarly, the crystal structure of hydrochlorides of 7-chloro and 7-methyl-4-iminecinnoline analogs showed that despite the geometrical similarity between the methyl and chloro substituents, the crystal structures are not isostructural, highlighting the subtle influence of substituents on crystal packing. researchgate.net The packing in these structures is influenced by a network of hydrogen bonds and other intermolecular contacts. researchgate.net

The table below presents crystallographic data for a related dihydrocinnoline derivative, illustrating the type of information obtained from such analyses.

Table 2: Crystal Data and Structure Refinement for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one Data sourced from Current Chemistry Letters, 2(1), 43-48. growingscience.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.921(2) |

| b (Å) | 11.566(4) |

| c (Å) | 16.986(6) |

| β (°) | 107.338(5) |

| Volume (ų) | 1485.5(8) |

Advanced Spectroscopic Techniques in Cinnoline Research

Beyond fundamental spectroscopic methods, advanced techniques provide deeper insights into the structure and properties of cinnoline compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of a compound, allowing for the confirmation of its elemental composition with high accuracy. mdpi.comacs.org This is a crucial step in the characterization of newly synthesized cinnoline derivatives. mdpi.com

Multi-dimensional and Specialized NMR Techniques: As previously mentioned, 2D-NMR techniques such as HMQC, HMBC, and NOESY are indispensable for the complete and unambiguous assignment of complex NMR spectra, especially for highly substituted cinnoline systems. holzer-group.atbeilstein-journals.org These methods reveal through-bond and through-space correlations between nuclei, which is essential for definitive structural elucidation. holzer-group.at

Combined Spectroscopic and Computational Approaches: The integration of experimental spectroscopic data (NMR, IR) with computational chemistry has become a powerful strategy. researchgate.net DFT calculations can predict vibrational frequencies (IR) and NMR chemical shifts. Comparing these theoretical spectra with experimental results serves as a method of cross-verification to confirm the proposed structures of cinnoline derivatives.

Advanced Diffraction and Scattering Methods: While standard X-ray crystallography is common, more advanced diffraction techniques can be employed to study electron density distribution, providing a more detailed picture of bonding and intermolecular interactions within the crystal.

These advanced methodologies, often used in combination, provide a comprehensive characterization of cinnoline compounds, underpinning their further development and application in various scientific fields. researchgate.net

Computational Chemistry and Theoretical Studies on Cinnoline Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. ijcce.ac.irresearchgate.net These calculations can determine optimized molecular geometries, electronic properties, and various reactivity descriptors. rsc.org

For the cinnoline (B1195905) ring system, DFT methods are used to understand how substituents, such as the chloro and methyl groups in 6-Chloro-4-methylcinnoline, influence the electron distribution and chemical behavior of the molecule. researchgate.netajchem-a.com Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. ijcce.ac.irresearchgate.net The results of these calculations can elucidate the stability of the molecule and identify the most probable sites for electrophilic and nucleophilic attacks. ajchem-a.com

Key parameters derived from these calculations include total energy, dipole moment, and the energies of the frontier molecular orbitals. ajchem-a.com The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). ajchem-a.com

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and more susceptible to electronic transitions. researchgate.net For cinnoline derivatives, the energies of these orbitals are influenced by the nature and position of substituents on the ring structure. ajchem-a.com

In a theoretical study on 4-substituted cinnolines using the Hartree-Fock method, the HOMO energy, LUMO energy, and the energy gap were calculated. These values provide insight into the electronic behavior of the cinnoline core. For the parent cinnoline molecule, these values serve as a baseline for understanding the electronic effects of substituents like the chloro and methyl groups in 6-Chloro-4-methylcinnoline.

Table 1: Calculated Frontier Molecular Orbital Properties for Cinnoline

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.96 |

| LUMO Energy | -0.63 |

| Energy Gap (ΔE) | 8.33 |

Data is for the parent cinnoline molecule, calculated at the HF/6-311G(d,p) level of theory. ajchem-a.com

The distribution of the HOMO and LUMO across the molecule is also significant. In many aromatic systems, these orbitals are delocalized over the π-system of the rings. youtube.com The specific locations of the HOMO and LUMO densities in 6-Chloro-4-methylcinnoline would pinpoint the regions most involved in electron donation and acceptance, respectively.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. nih.gov The computed frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational model. rsc.org The calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes to specific bonds and functional groups within the molecule. For 6-Chloro-4-methylcinnoline, this would involve identifying the characteristic stretching and bending frequencies associated with the C-Cl bond, the C-N and N=N bonds of the cinnoline ring, and the C-H bonds of the methyl group and the aromatic system. iaea.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ). pleiades.online Theoretical predictions of ¹H and ¹³C NMR spectra for 6-Chloro-4-methylcinnoline would help in the assignment of experimental peaks to specific protons and carbon atoms in the molecule, confirming its structural identity. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. ijcce.ac.irnih.gov

Table 2: Representative Theoretically Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Typical Computational Method |

|---|---|---|

| Vibrational (IR/Raman) | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) |

| NMR | Chemical Shifts (ppm) | DFT/GIAO |

| Electronic (UV-Vis) | Absorption Maxima λmax (nm) | TD-DFT |

This table represents the types of spectroscopic data that can be predicted computationally. researchgate.netnih.govpleiades.online

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways. nih.gov

For reactions involving 6-Chloro-4-methylcinnoline, such as nucleophilic substitution at the chloro-substituted position or reactions involving the nitrogen atoms of the cinnoline ring, computational modeling can provide a step-by-step understanding of the reaction mechanism. These models can calculate the activation energies for different potential pathways, helping to predict reaction outcomes and optimize reaction conditions. dokumen.pub

For example, in the synthesis of cinnoline derivatives, computational studies can model the cyclization step to form the bicyclic ring system, providing insights into the role of catalysts or specific reagents. dokumen.pub Mechanistic models can also clarify the regioselectivity of reactions, explaining why a reaction occurs at one position over another. While specific mechanistic studies on 6-Chloro-4-methylcinnoline are not widely published, the methodologies are well-established for a variety of organic reactions. nih.gov

Crystal Structure Prediction (CSP) and Supramolecular Interactions in Cinnoline-containing Systems

Crystal Structure Prediction (CSP) is a computational field dedicated to identifying the most stable crystal packing arrangements (polymorphs) of a molecule based solely on its chemical diagram. nih.govgoogle.com This is a significant challenge, as it requires exploring a vast and complex energy landscape to find the global and low-lying local minima that correspond to experimentally observable crystal structures. google.com For pharmaceutical compounds, identifying all potential polymorphs is critical, as different crystal forms can have different physical properties. rsc.org

The CSP process typically involves generating a multitude of hypothetical crystal structures and then ranking them based on their calculated lattice energies using force fields or, for higher accuracy, DFT with dispersion corrections (DFT-D). nih.govnih.gov

Once a crystal structure is determined, either experimentally or through prediction, computational tools can be used to analyze the non-covalent interactions that stabilize the crystal lattice. These are known as supramolecular interactions and include hydrogen bonds, halogen bonds (involving the chlorine atom), π-π stacking interactions between aromatic rings, and van der Waals forces. researchgate.netbbau.ac.inwikipedia.org Hirshfeld surface analysis is a common technique used to visualize and quantify these intermolecular contacts within the crystal, providing a detailed picture of how the molecules pack together. researchgate.net For 6-Chloro-4-methylcinnoline, the chlorine atom and the aromatic system would be expected to play significant roles in directing the crystal packing through halogen bonding and π-π stacking. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein or enzyme, to form a stable complex. researchgate.netmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.gov

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction.

Table 3: Example of Molecular Docking Results for a Heterocyclic Compound

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Protein Tyrosine Kinase (1T46) | Chloro-hydroxyxanthone | - | Asp810, Cys809, Ile789 |

| PI3Kα | N-phenyl-quinolone | - | (Key binding site residues) |

This table shows representative data from docking studies of other chloro-substituted heterocyclic compounds to illustrate the type of information obtained. nih.govichem.md

Research Gaps and Future Directions in 6 Chloro 4 Methylcinnoline Chemistry

Unexplored Synthetic Avenues and Methodological Refinements

The classical synthesis of 6-chloro-4-methylcinnoline has been documented, often involving the cyclization of appropriate precursors. rsc.org A common route involves the treatment of crude 2-(4-chloro-2-acetamidophenyl)propylene with reagents like nitrous acid, followed by purification. rsc.org However, there is considerable scope for the development of more efficient, atom-economical, and environmentally benign synthetic methods.

Unexplored Synthetic Strategies:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, which are workhorses in contemporary organic synthesis, remain largely unexplored for the direct construction of the 6-chloro-4-methylcinnoline core. Strategies involving palladium, copper, or other transition metals could offer novel disconnections and more convergent synthetic routes. For instance, a one-pot synthesis of related phthalazines has been achieved using copper hydride catalysis for hydroamination, suggesting potential applicability to cinnoline (B1195905) synthesis. dokumen.pub

C-H Activation/Functionalization: Direct C-H activation of simpler, readily available starting materials could provide a highly efficient and step-economical pathway to the 6-chloro-4-methylcinnoline scaffold. This approach would circumvent the need for pre-functionalized substrates, a common requirement in classical heterocyclic synthesis.

Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic technologies such as flow chemistry and microwave irradiation could lead to significant improvements in reaction times, yields, and scalability. Microwave irradiation, for example, has been shown to improve regioselectivity in the functionalization of related chloro-substituted pyridinols.

Methodological Refinements:

Existing synthetic procedures often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and challenging purification processes. doi.org Future research should focus on:

Greener Reaction Conditions: The development of syntheses that utilize greener solvents, reduce energy consumption, and minimize waste generation is a critical goal.

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems would significantly improve the efficiency and sustainability of the synthesis. For instance, the use of recyclable copper nanoparticle catalysts has been demonstrated in the synthesis of other nitrogen-containing heterocycles like benzimidazoles. dokumen.pub

Purification Techniques: Exploring advanced purification techniques beyond traditional column chromatography, such as preparative HPLC or supercritical fluid chromatography, could streamline the isolation of pure 6-chloro-4-methylcinnoline and its derivatives.

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of 6-chloro-4-methylcinnoline is essential for optimizing existing methods and designing new reactions. While the general pathways for some classical cinnoline syntheses, like the Richter cyclization, are known, detailed mechanistic insights for many transformations are lacking. researchgate.net

Areas for Mechanistic Exploration:

Spectroscopic and Kinetic Studies: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time information about the formation and consumption of intermediates. Kinetic studies can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking events, helping to distinguish between different possible mechanistic pathways.

Identification of Reactive Intermediates: Trapping experiments and advanced analytical techniques like photoionization and photoelectron photoion coincidence spectroscopy can aid in the identification of transient and highly reactive intermediates that are crucial to the reaction mechanism. rsc.orgnih.gov

A deeper mechanistic understanding will enable chemists to rationally control the regioselectivity and stereoselectivity of reactions, suppress the formation of byproducts, and expand the scope of transformations involving the 6-chloro-4-methylcinnoline core.

Novel Derivatization Strategies and Synthetic Applications

The functional groups present in 6-chloro-4-methylcinnoline—the chloro substituent, the methyl group, and the aromatic ring system—offer multiple sites for derivatization. While some derivatization has been explored, such as the synthesis of piperazinyl-substituted cinnolines, a vast chemical space remains uncharted. mdpi.com

Novel Derivatization Approaches:

Cross-Coupling Reactions: The chlorine atom at the 6-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, alkyl, and amino substituents, leading to diverse libraries of novel compounds.

Functionalization of the Methyl Group: The methyl group at the 4-position, activated by the adjacent nitrogen atom, could be a site for condensation reactions with aldehydes and other electrophiles, similar to the reactivity of quinaldines. rsc.org It could also be a substrate for radical halogenation or oxidation to introduce further functionality.

Direct C-H Functionalization of the Cinnoline Ring: Modern C-H activation strategies could be employed to directly introduce new substituents onto the carbocyclic ring of the cinnoline core, bypassing the need for pre-existing directing groups.

Synthetic Applications of New Derivatives:

The development of novel derivatives of 6-chloro-4-methylcinnoline opens the door to a wide range of potential applications. The cinnoline scaffold is a known pharmacophore found in compounds with various biological activities. ijper.orgresearchgate.net New derivatives could be screened for their potential as:

Pharmaceuticals: Targeting a wide range of diseases.

Agrochemicals: As herbicides, insecticides, or fungicides.

Functional Materials: For applications in areas such as organic light-emitting diodes (OLEDs), sensors, or dyes, leveraging the photophysical properties of the cinnoline core. researchgate.net

Emerging Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate discovery. rsc.org The application of computational methods to the study of 6-chloro-4-methylcinnoline is an area with immense potential.

Applications of Computational Chemistry:

Prediction of Physicochemical Properties: Computational tools can be used to predict key properties of 6-chloro-4-methylcinnoline and its derivatives, such as solubility, logP, and pKa, which are crucial for applications in medicinal chemistry and materials science.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate activation barriers, and identify transition states, providing a detailed understanding of reaction mechanisms at the molecular level. rsc.org This can be particularly valuable for understanding complex, multi-step transformations.

Virtual Screening and Drug Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to predict the binding affinity of 6-chloro-4-methylcinnoline derivatives to biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds. mdpi.com

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization and structure elucidation of new compounds.

Q & A

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, 90°C, 6 hr | 78 | 92% |

| 2 | Pd(PPh₃)₄, DMF, 110°C | 65 | 89% |

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of 6-Chloro-4-methylcinnoline?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron distribution, HOMO-LUMO gaps, and reactivity. For instance, exact exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies . Validate computational results against experimental UV-Vis spectra or electrochemical data (cyclic voltammetry). Discrepancies >0.5 eV may indicate inadequate functional selection or solvent effects .

Basic: What spectroscopic techniques are critical for structural elucidation of 6-Chloro-4-methylcinnoline derivatives?

Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl group at C4, chlorine at C6) via chemical shifts (δ 2.5 ppm for CH₃, δ 7.3–8.1 ppm for aromatic protons) .

- IR Spectroscopy : Confirm functional groups (C-Cl stretch ~550 cm⁻¹, C=N ~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for [M+H]⁺) and fragmentation patterns validate the backbone .

Advanced: How should researchers address contradictory data in reactivity studies of 6-Chloro-4-methylcinnoline?

Answer:

Contradictions (e.g., varying reaction yields or byproducts) require:

Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading).

Variable Isolation : Systematically test variables (e.g., moisture sensitivity, oxygen exclusion).

Cross-Method Validation : Compare kinetic data (e.g., Arrhenius plots) with computational activation energies .

Error Analysis : Quantify instrumental uncertainties (e.g., ±2% in HPLC) and propagate statistically .

Basic: What are best practices for designing a research question on 6-Chloro-4-methylcinnoline’s biological activity?

Answer:

Use the PICO Framework :

- Population : Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention : Compound concentration, exposure time.

- Comparison : Positive controls (e.g., known inhibitors).

- Outcome : IC₅₀ values, selectivity ratios.

Ensure specificity: “How does 6-Chloro-4-methylcinnoline inhibit EGFR kinase compared to Erlotinib in vitro?” .

Advanced: What methodologies optimize reaction conditions for 6-Chloro-4-methylcinnoline derivatization?

Answer:

Employ Design of Experiments (DoE) for multivariate optimization:

Q. Table 2: Example DoE Matrix

| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 5 | DMF | 72 |

| 2 | 100 | 10 | THF | 68 |

Basic: How to conduct a literature review on 6-Chloro-4-methylcinnoline’s applications?

Answer:

Keyword Strategy : Use Boolean terms like “(6-Chloro-4-methylcinnoline) AND (synthesis OR bioactivity)” in Scopus/PubMed.

Source Prioritization : Exclude non-peer-reviewed content (e.g., patents, supplier data) .

Gaps Identification : Note understudied areas (e.g., ecotoxicology, metabolic pathways) .

Advanced: How to analyze structure-activity relationships (SAR) for 6-Chloro-4-methylcinnoline analogs?

Answer:

- QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate with bioactivity (e.g., IC₅₀).

- Cluster Analysis : Group analogs by substituent effects (e.g., electron-withdrawing groups at C6 enhance inhibition).

- Validation : Cross-check with in vitro assays and docking simulations (AutoDock Vina) .

Basic: What ethical considerations apply to toxicity studies of 6-Chloro-4-methylcinnoline?

Answer:

- Institutional Approval : Obtain IACUC or IRB approval for in vivo models.

- Data Transparency : Report negative results (e.g., lack of genotoxicity in Ames tests) to avoid publication bias .

Advanced: How to resolve conflicting computational and experimental solubility data for 6-Chloro-4-methylcinnoline?

Answer:

Solvent Parameters : Compare Hansen solubility parameters (δD, δP, δH) with DFT-calculated solvation energies .

Experimental Replicates : Conduct solubility assays (n ≥ 5) in buffered vs. non-buffered systems.

Error Sources : Account for crystal polymorphism (via XRD) and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.